2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile is a chemical compound with the molecular formula C7H8N2O. It is a member of the oxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable nitrile precursor in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile
- 2-(Dimethyl-1,3-oxazol-5-yl)acetonitrile
- 2-(Dimethyl-1,3-oxazol-4-yl)acetate
Uniqueness
2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazole ring and nitrile group make it a versatile intermediate in various synthetic pathways .
Biological Activity
2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated for several pharmacological properties, including:
-
Antimicrobial Activity
- Studies indicate that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
-
Anticancer Properties
- Research has highlighted the potential of oxazole derivatives in cancer therapy. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a cytotoxic agent. For example, compounds with similar structures have been shown to exhibit IC50 values in the micromolar range against several cancer cell lines, including breast and leukemia cancers .
-
Neuroprotective Effects
- Emerging studies suggest that oxazole derivatives may possess neuroprotective properties. They may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways associated with growth and apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in MCF-7 cells | |
Neuroprotective | Reduces oxidative stress in neuronal cells |
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Starting Materials: Dimethyl oxazole and acetonitrile.
- Methods: Various synthetic routes have been explored, including condensation reactions and cyclization processes that yield high purity and yield.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1,3-oxazol-4-yl)acetonitrile |
InChI |
InChI=1S/C7H8N2O/c1-5-7(3-4-8)9-6(2)10-5/h3H2,1-2H3 |
InChI Key |
BFDLSUNTWLNCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.